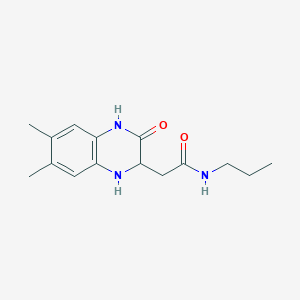

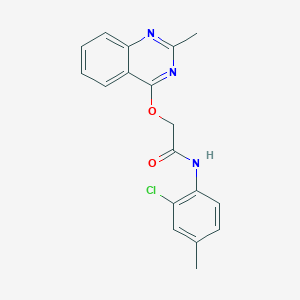

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide” is a synthetic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,3,4-tetrahydroquinoxaline core, which is a bicyclic system containing a benzene ring fused to a pyrazine ring. This core is substituted at the 2-position with an acetyl group linked to a propylamine .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not documented in the available literature .Applications De Recherche Scientifique

- DMXAA , as it is commonly referred to, was initially identified as a potent antitumor agent. It exhibits promising activity against various cancer types, including melanoma, lung cancer, and renal cell carcinoma. Researchers have explored its mechanism of action, which involves stimulating the immune system and inducing tumor cell death. Clinical trials continue to investigate its efficacy in cancer treatment .

- DMXAA acts as an immunomodulator by activating immune cells, particularly dendritic cells and natural killer cells. It enhances the production of cytokines (such as interferon-alpha and tumor necrosis factor-alpha), promoting an antitumor immune response. This property makes it a potential candidate for combination therapies in cancer immunotherapy .

- The compound disrupts tumor blood vessels, leading to reduced blood supply and subsequent tumor regression. By targeting the tumor vasculature, DMXAA inhibits angiogenesis and compromises tumor growth. Researchers are investigating its use in combination with chemotherapy or radiation therapy .

- DMXAA exhibits antiviral activity against certain RNA viruses, including influenza and encephalomyocarditis virus. Its mechanism involves stimulating interferon production and inhibiting viral replication. This property could have implications for antiviral drug development.

- Studies suggest that DMXAA possesses anti-inflammatory properties. It modulates inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis or inflammatory bowel disease. However, further research is needed to validate its clinical utility in these contexts .

- Beyond its medical relevance, DMXAA has potential environmental applications. Researchers have explored its use as a corrosion inhibitor for metals, particularly in industrial settings. Its ability to inhibit metal corrosion could contribute to sustainable practices in various industries.

Antitumor Activity

Immunomodulation

Vascular Disruption

Antiviral Properties

Anti-Inflammatory Effects

Environmental Applications

Safety And Hazards

Propriétés

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h6-7,13,17H,4-5,8H2,1-3H3,(H,16,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZWEXWAZSQEFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2680102.png)

![7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2680106.png)

![1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide](/img/no-structure.png)

![2-[Hydroxy(methyl)phosphoryl]benzoic acid](/img/structure/B2680109.png)

![3-allyl-2-((2-oxo-2-(4-(1-phenyl-1H-tetrazol-5-yl)piperazin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2680110.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2680113.png)